molecular formula C12H12O2 B11751587 (5-Benzyl-2-furyl)methanol CAS No. 20423-32-9

(5-Benzyl-2-furyl)methanol

Cat. No.: B11751587
CAS No.: 20423-32-9
M. Wt: 188.22 g/mol
InChI Key: PHXXNWVSXYIPEI-UHFFFAOYSA-N
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Description

(5-Benzyl-2-furyl)methanol: is an organic compound with the molecular formula C12H12O2 It is characterized by a benzyl group attached to a furan ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzyl-2-furyl)methanol typically involves the reaction of 5-bromo-2-furylmethanol with benzyl magnesium bromide in the presence of a catalyst such as palladium on carbon . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Lithium aluminum hydride
  • Substitution: Thionyl chloride

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Benzyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions result in various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

  • (5-Benzyl-2-furyl)ethanol
  • (5-Benzyl-2-furyl)acetaldehyde
  • (5-Benzyl-2-furyl)acetic acid

Comparison: (5-Benzyl-2-furyl)methanol is unique due to the presence of a methanol group attached to the furan ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, (5-Benzyl-2-furyl)ethanol has an ethanol group instead of methanol, which affects its reactivity and biological activity .

Properties

IUPAC Name

(5-benzylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXXNWVSXYIPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942598
Record name (5-Benzylfuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-09-5, 20423-32-9
Record name 3-Furanmethanol, 5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Benzylfuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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